REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])([OH:10])[CH2:4][N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.[C:19](N1C=CN=C1)(N1C=CN=C1)=[O:20]>O1CCCC1>[Cl:18][C:12]1[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[C:3]1([CH2:4][N:5]2[CH:9]=[N:8][CH:7]=[N:6]2)[O:10][C:19](=[O:20])[NH:1][CH2:2]1
|
Name
|
amine
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
NCC(CN1N=CN=C1)(O)C1=C(C=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
0.056 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (20 ml)
|
Type
|
WASH
|
Details
|
This solution was washed three times with water (300 ml, total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue triturated with a mixture of 60°-80° C. petrol
|
Type
|
CUSTOM
|
Details
|
ether to give, as a white solid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1(CNC(O1)=O)CN1N=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |